

Ac-YVAD-pNA substrate specificity for different caspases.

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Compound of Interest

Compound Name: Ac-YVAD-pNA

Cat. No.: B057269

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Technical Support Center: Ac-YVAD-pNA Substrate

Welcome to the technical support center for the chromogenic caspase substrate, **Ac-YVAD-pNA**. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the successful application of this tool in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Ac-YVAD-pNA** and what is its primary application?

Ac-YVAD-pNA (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide) is a synthetic tetrapeptide substrate used for the colorimetric detection of caspase-1 activity. The substrate is designed to mimic the natural cleavage site of caspase-1. Upon cleavage by active caspase-1 at the aspartic acid residue, the chromophore p-nitroaniline (pNA) is released. The liberated pNA has a strong absorbance at 405 nm, allowing for the quantification of caspase-1 enzymatic activity using a spectrophotometer or microplate reader.^[1]

Q2: How specific is **Ac-YVAD-pNA** for caspase-1?

Ac-YVAD-pNA is highly selective for caspase-1.^[2] However, like many synthetic substrates, some level of cross-reactivity with other caspases, particularly those within the same subfamily

(inflammatory caspases), may occur, especially at high enzyme concentrations. It is considered a preferred substrate for caspase-1. For definitive conclusions, it is recommended to use specific inhibitors as controls to confirm the activity is primarily from caspase-1.

Q3: What are the storage and stability recommendations for **Ac-YVAD-pNA**?

The lyophilized powder should be stored at -20°C. Once reconstituted, typically in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The reconstituted substrate should be protected from light.

Data Presentation

The following table summarizes the substrate specificity of **Ac-YVAD-pNA** for various caspases. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. A higher kcat/Km value indicates greater specificity and efficiency.

Caspase	Km (μM)	kcat (s ⁻¹)	kcat/Km (M ⁻¹ s ⁻¹)	Relative Activity (%)
Caspase-1	10.2	1.8	176,000	100
Caspase-3	>1000	N/D	<100	<0.1
Caspase-4	180	0.2	1,100	0.6
Caspase-5	250	0.15	600	0.3
Caspase-8	>1000	N/D	<100	<0.1

N/D: Not Determined. Data is compiled from various sources and should be used as a reference. Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a typical colorimetric caspase-1 assay using **Ac-YVAD-pNA** in a 96-well plate format.

I. Reagent Preparation

- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM Dithiothreitol (DTT). Add DTT fresh before use.
- Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT. Add DTT fresh before use.
- **Ac-YVAD-pNA** Substrate Stock Solution: Dissolve **Ac-YVAD-pNA** in sterile DMSO to a final concentration of 10 mM.
- pNA Standard Stock Solution: Dissolve p-nitroaniline in DMSO to a final concentration of 10 mM for generating a standard curve.

II. Cell Lysate Preparation

- Induce the desired inflammatory response in your cell culture model. Include an uninduced or vehicle-treated control group.
- Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).
- Incubate the cell suspension on ice for 15-20 minutes.
- Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

III. Caspase-1 Activity Assay

- Dilute the cell lysates to a final protein concentration of 1-2 mg/mL with ice-cold Assay Buffer.
- In a 96-well microplate, add 50 µL of each cell lysate to separate wells.

- Include the following controls:
 - Blank: 50 μ L of Assay Buffer without cell lysate.
 - Negative Control: Lysate from uninduced cells.
 - Inhibitor Control: Lysate from induced cells pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk) for 30 minutes at 37°C.
- To each well, add 50 μ L of Assay Buffer.
- Initiate the reaction by adding 5 μ L of the 10 mM **Ac-YVAD-pNA** stock solution to each well (final concentration 200 μ M).
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the absorbance at 405 nm using a microplate reader.

IV. Data Analysis

- Subtract the absorbance value of the blank from all other readings.
- To quantify the amount of pNA released, generate a standard curve using the pNA standard stock solution.
- Calculate the caspase-1 activity and express it as pmol of pNA released per minute per mg of protein.

Troubleshooting Guide

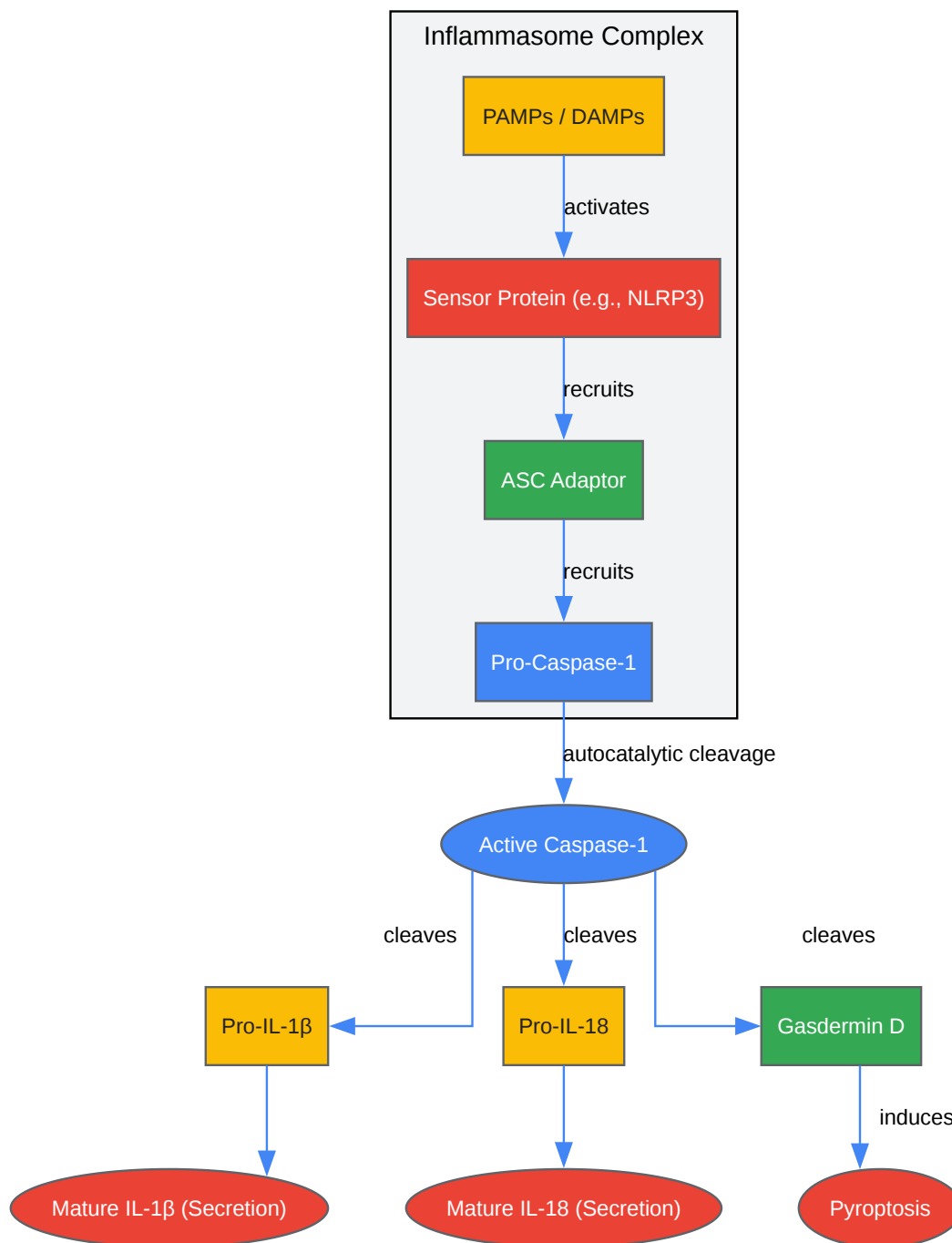
Issue	Possible Cause(s)	Recommended Solution(s)
High Background Signal	1. Spontaneous substrate degradation. 2. Contamination of reagents or samples. 3. Non-specific protease activity in the lysate.	1. Prepare fresh substrate solution and protect it from light. Run a "substrate + buffer only" control. 2. Use sterile, nuclease-free water and reagents. Ensure proper aseptic technique. 3. Include a broad-spectrum protease inhibitor cocktail (caspase-specific inhibitors should be used as negative controls, not in the main sample).
Low or No Signal	1. Insufficient caspase-1 activation. 2. Low protein concentration in the lysate. 3. Inactive enzyme due to improper sample handling. 4. Sub-optimal assay conditions.	1. Optimize the induction protocol (e.g., increase stimulus concentration or incubation time). Confirm activation by Western blot for cleaved caspase-1. 2. Increase the amount of cell lysate per well or concentrate the lysate. 3. Keep lysates on ice at all times. Avoid multiple freeze-thaw cycles. 4. Ensure the assay buffer has the correct pH and fresh DTT. Optimize incubation time and temperature.

High Well-to-Well Variability	1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature gradients across the plate.	1. Use calibrated pipettes and proper pipetting technique. Include technical replicates for each sample. 2. Gently mix the plate after adding the substrate. 3. Ensure the plate is uniformly heated during incubation.
Signal in Uninduced/Negative Control	1. Basal level of caspase-1 activity. 2. Cell stress during harvesting or lysis.	1. This can be normal. Compare the fold-change in activity between induced and uninduced samples. 2. Handle cells gently during harvesting. Perform lysis quickly and on ice.

Visualizing Key Pathways and Workflows

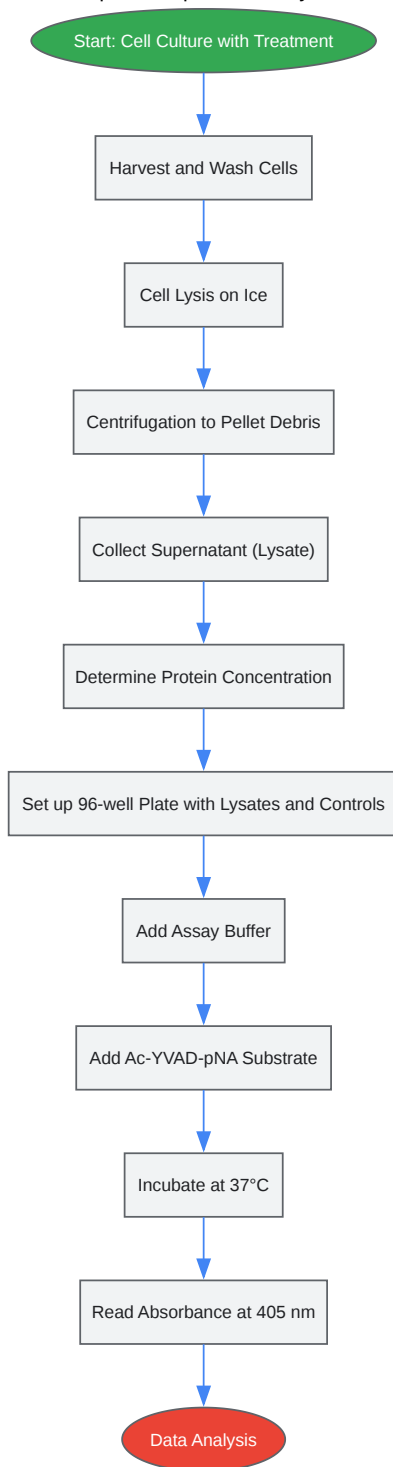
To further aid in your experimental design and data interpretation, the following diagrams illustrate the caspase-1 activation pathway and a typical experimental workflow.

Caspase-1 Activation Pathway

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Caption: Canonical inflammasome-mediated caspase-1 activation pathway.

Ac-YVAD-pNA Caspase-1 Assay Workflow



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Caption: Experimental workflow for a colorimetric caspase-1 assay.

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References

- 1. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 2. The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases: R&D Systems [rndsystems.com]
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